molecular formula C19H18BrN3O5S2 B3575540 N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

Cat. No.: B3575540
M. Wt: 512.4 g/mol
InChI Key: LQVFFBWNRGPTRA-UHFFFAOYSA-N
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Description

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide: is a complex organic compound that features a thiadiazole ring, a sulfonyl group, and a bromophenyl group

Preparation Methods

The synthesis of N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: This step often involves the cyclization of appropriate precursors under specific conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.

    Attachment of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the thiadiazole ring, often using palladium-catalyzed cross-coupling reactions.

    Final Coupling with Dimethoxybenzamide: The final step involves the coupling of the intermediate with 3,4-dimethoxybenzamide under suitable conditions.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide can undergo various chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the sulfonyl group or other functional groups within the molecule.

    Coupling Reactions: The compound can participate in various coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium.

Scientific Research Applications

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or polymers.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and thereby affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-dimethoxybenzamide can be compared with other similar compounds, such as:

    Dichloroaniline: A compound with a similar aromatic structure but different functional groups.

    Palladium(II) acetate: A compound used in similar types of coupling reactions.

    Cetylpyridinium chloride and Domiphen bromide: Structurally similar compounds with different applications.

The uniqueness of N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-dimethoxybenzamide lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18BrN3O5S2/c1-27-15-8-3-12(11-16(15)28-2)18(24)21-19-23-22-17(29-19)9-10-30(25,26)14-6-4-13(20)5-7-14/h3-8,11H,9-10H2,1-2H3,(H,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQVFFBWNRGPTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)CCS(=O)(=O)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18BrN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 2
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N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 3
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 4
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 5
Reactant of Route 5
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Reactant of Route 6
N-[5-[2-(4-bromophenyl)sulfonylethyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide

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